三氯化钌水合物

描述

Ruthenium(III) chloride hydrate is a dark brown or black solid often used as a powder . It is highly insoluble and thermally stable, making it suitable for glass, optic, and ceramic applications .

Synthesis Analysis

Industrially, Ruthenium(III) chloride hydrate is produced by dissolving ruthenium oxides in hydrochloric acid . The hydrated salt is obtained by recrystallization . It can also be synthesized by directly combining ruthenium metal and chlorine at high temperature .Molecular Structure Analysis

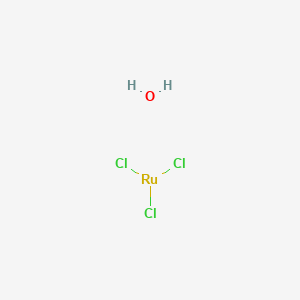

The linear formula of Ruthenium(III) chloride hydrate is RuCl3 · xH2O . It has a molecular weight of 207.43 (anhydrous basis) .Chemical Reactions Analysis

Ruthenium(III) chloride hydrate is used mainly catalytically in oxidation reactions . It can react with hydrogen sulfide to form a precipitate of ruthenium trisulfide . It can also react with ammonia, potassium cyanide, and potassium nitrite to form corresponding ammonia, cyanide, and nitroso complexes .Physical And Chemical Properties Analysis

Ruthenium(III) chloride hydrate is hygroscopic and soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble . It has a relative density of 3.11 .科学研究应用

炔类化合物水合催化

三氯化钌是炔类化合物水合中的有效催化剂,能够以相当快的速率将乙炔转化为乙醛和其他化合物 (Halpern, James, & Kemp, 1961).

炔烃与 1,3-二酮偶联

它用作将活性亚甲基化合物添加到芳基炔烃中的方便催化剂。该工艺以其简单、快速和高产率而著称 (Pennington-Boggio, Conley, & Williams, 2012).

与 N,N'-二羧酰胺-N,N'-二羧甲基-1,2-二氨基乙烷的相互作用

三氯化钌水合物与 N,N'-二羧酰胺-N,N'-二羧甲基-1,2-二氨基乙烷反应,生成经过结构分析的络合物,揭示了它们的配位层和成键性质 (Jolley 等,1998 年).

酰化催化剂

它在温和条件下催化苯酚、醇、硫醇和胺的酰化,提供高产率并与其他保护基团兼容 (De, 2004).

腈水合的非均相催化剂

钌固定在壳聚糖上时,用于将腈氧化为酰胺,在水性介质中显示出高产率和选择性 (Baig, Nadagouda, & Varma, 2014).

二氢嘧啶酮一锅合成

三氯化钌有效催化 Biginelli 反应,用于合成 3,4-二氢嘧啶-2-(1H)-酮,证明了其在无溶剂条件下的实用性 (De & Gibbs, 2005).

电化学行为研究

研究了它在离子液体(如 1-丁基-3-甲基咪唑氯)中的电化学行为,揭示了其复杂的性质和各种氧化态 (Jayakumar 等,2009 年).

邻位金属化的钌(III)配合物

对源自苯甲醛和酸酰肼的席夫碱的邻位金属化的钌(III)配合物的研究有助于了解这些配合物的分子结构和电子光谱 (Raveendran & Pal, 2007).

醇选择性氧化催化剂

沉积在 TiO2 纳米管上的 Ru(III) 被研究作为选择性醇氧化的催化剂,展示出比 Ru(III)/Al2O3 催化剂更高的活性 (Bavykin 等,2005 年).

作为硫氰酸盐配合物的萃取和测定

钌(III) 可以与硫氰酸盐形成配合物,然后萃取到表面活性剂相中。该方法有助于浓缩和测定溶液中的钌(III) (Tagashira 等,1996 年).

钌氧化物形成研究

研究了三氯化钌水合物的热分解,阐明了钌氧化物的形成及其在不同环境中的热行为 (Duvigneaud & Reinhard-Derie, 1981).

作用机制

Target of Action

Ruthenium(III) chloride hydrate is primarily used as a catalyst in various chemical reactions . It acts as a precursor to many ruthenium compounds, which find application as catalysts in asymmetric hydrogenation and alkene metathesis . It also serves as a catalyst in the preparation of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

Mode of Action

The compound interacts with its targets through chemical reactions . For instance, it catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine . Ruthenium hydrated oxide, prepared from RhCl3 when deposited on titania nanotubes, can be used as a catalyst system for selective oxidation of alcohols by oxygen .

Biochemical Pathways

Ruthenium(III) chloride hydrate affects various biochemical pathways. It is used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . This indicates its role in the dehydrogenation pathway .

Pharmacokinetics

It’s known that the compound is soluble in water, ethanol, acetone, and a wide range of polar organic solvents . The anhydrous form is insoluble . These properties may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of Ruthenium(III) chloride hydrate’s action depend on its application. For instance, in the synthesis of 2-ethyl-3-methylquinolines, the compound acts as a catalyst, facilitating the reaction without being consumed . In the context of cancer chemotherapy, ruthenium complexes have been considered as promising substitutes for cisplatin . Their cytotoxicity toward solid tumors has been described as unimpressive .

Action Environment

The action, efficacy, and stability of Ruthenium(III) chloride hydrate can be influenced by environmental factors. For instance, the compound is very toxic to aquatic life with long-lasting effects and will likely be mobile in the environment due to its water solubility . Moreover, the compound is nonflammable and decomposes at temperatures greater than 500°C .

安全和危害

Ruthenium(III) chloride hydrate may be corrosive to metals and is harmful if swallowed . It causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, not to breathe dust, and to wash contaminated skin thoroughly after handling .

未来方向

Ruthenium(III) chloride hydrate has potential applications in materials science . It is used to prepare a nanoparticulate ruthenium-aluminum oxyhydroxide catalyst for the efficient dehydrogenation of arylmethyl alcohols to the corresponding aldehydes . It also catalyzes the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine .

属性

IUPAC Name |

trichlororuthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNGBXQRRXPLM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2ORu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ruthenium(III) chloride hydrate | |

CAS RN |

13815-94-6, 14898-67-0 | |

| Record name | Ruthenium trichloride trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13815-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14898-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruthenium trichloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Ruthenium(III) chloride hydrate function as a catalyst?

A1: Ruthenium(III) chloride hydrate acts as a homogeneous catalyst, dissolving in the reaction medium and interacting directly with reactants. Its effectiveness stems from ruthenium's ability to exist in multiple oxidation states, facilitating electron transfer processes crucial for various chemical reactions. For instance, it catalyzes the synthesis of biscoumarin derivatives by enabling a one-pot domino Knoevenagel-type condensation/Michael reaction. []

Q2: Are there specific reaction conditions where Ruthenium(III) chloride hydrate excels as a catalyst?

A2: Ruthenium(III) chloride hydrate demonstrates high efficiency in aqueous media, promoting green chemistry principles. [, ] For instance, it catalyzes biscoumarin synthesis in high yields (70-95%) under mild conditions in short timeframes (25-35 minutes). [] Another study highlights its ability to catalyze the regio- and stereoselective hydroamidation of terminal alkynes, forming valuable (E)-anti-Markovnikov enamides. []

Q3: Can you provide a specific example of Ruthenium(III) chloride hydrate's catalytic application?

A3: Ruthenium(III) chloride hydrate, in conjunction with a phosphine ligand and tin(II) chloride dihydrate, catalyzes the synthesis of quinolines from anilines and N-allylic compounds. This process involves a cascade amine exchange reaction-heteroannulation. []

Q4: What is the molecular formula and weight of Ruthenium(III) chloride hydrate?

A4: The exact molecular formula and weight depend on the hydration state (represented by "n" in the formula). A commonly encountered form is Ruthenium(III) chloride trihydrate, with the formula RuCl3·3H2O and a molecular weight of 261.48 g/mol.

Q5: How can spectroscopic techniques be used to characterize Ruthenium(III) chloride hydrate?

A5: Various spectroscopic techniques can be employed for characterization. 1H-NMR, 13C-NMR, IR, and UV-Vis spectroscopy have been used to confirm the structure of tris(2,2′-bipyridyl)ruthenium(II) dichloride hexahydrate, synthesized using Ruthenium(III) chloride hydrate. [] Additionally, secondary ion mass spectrometry (SIMS) helps analyze concentration depth profiles, as demonstrated in a study on RuO2–TiO2 films prepared using Ruthenium(III) chloride hydrate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

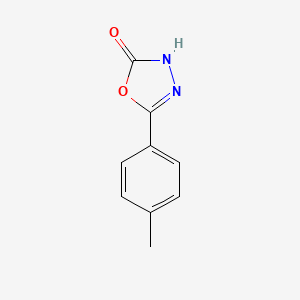

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)